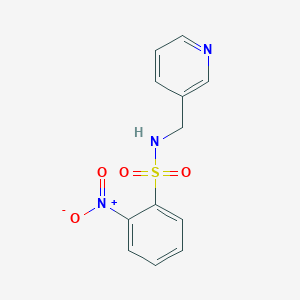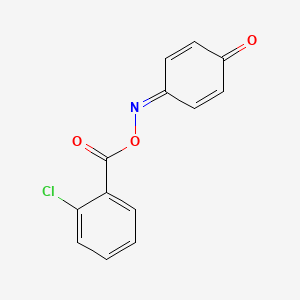![molecular formula C13H11ClN2O2S B5888693 N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5888693.png)
N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide inhibits the activity of BTK, ITK, and TCR signaling pathways by binding to the ATP-binding site of these kinases. This binding prevents the transfer of phosphate groups to downstream signaling molecules, ultimately leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce the production of pro-inflammatory cytokines. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity for BTK, ITK, and TCR signaling pathways. However, its limitations include its low solubility and potential toxicity at higher concentrations.
Future Directions
There are several future directions for N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide research, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapies with other cancer treatments. Additionally, further studies are needed to investigate the potential side effects and long-term safety of N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide.
Conclusion:
In conclusion, N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide has shown promising results in preclinical studies for its potential therapeutic applications in cancer treatment. Its inhibition of BTK, ITK, and TCR signaling pathways has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Future research is needed to further explore the potential of N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide in cancer treatment and to address its limitations and potential side effects.
Synthesis Methods
The synthesis of N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide involves a multi-step process that includes the reaction of 2-chloro-4-nitroaniline with acetic anhydride to form N-acetyl-2-chloro-4-nitroaniline. This intermediate is then reacted with thiophene-2-carboxylic acid to produce N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide. The final product is purified through column chromatography to obtain a high yield and purity.
Scientific Research Applications
N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor (TCR) signaling pathways. These kinases play a crucial role in cell proliferation, differentiation, and survival. Inhibition of these pathways by N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
properties
IUPAC Name |
N-(4-acetamido-2-chlorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c1-8(17)15-9-4-5-11(10(14)7-9)16-13(18)12-3-2-6-19-12/h2-7H,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNSRYRDTMDBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B5888617.png)
![N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B5888625.png)
![2-(trifluoromethyl)benzaldehyde O-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B5888631.png)
![N-(4-acetylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5888634.png)

![2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5888667.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5888672.png)
![2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5888684.png)

![3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5888714.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5888718.png)

![6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5888735.png)
